6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine
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Description
6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine is a chemical compound with the molecular formula C8H14ClN5 . It is also known by other names such as s-Triazine, 2-amino-4-chloro-6-(ethylamino)-, G 28279, Atrazine deisopropyl, Atrazine, desisopropyl, Deisopropylatrazine, Desethylsimazine, Desisopropylatrazine, Simazine, desethyl, and Atrazine M (des-isopropyl) .
Molecular Structure Analysis
The molecular structure of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine can be represented as a 2D Mol file or a computed 3D SD file . The molecular weight of this compound is 173.604 .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-chloro-N-ethyl-N’-propyl-1,3,5-triazine-2,4-diamine include a density of 1.3±0.1 g/cm3, boiling point of 388.1±25.0 °C at 760 mmHg, vapour pressure of 0.0±0.9 mmHg at 25°C, enthalpy of vaporization of 63.7±3.0 kJ/mol, flash point of 188.5±23.2 °C, index of refraction of 1.606, molar refractivity of 53.2±0.3 cm3, polar surface area of 68 Å2, polarizability of 21.1±0.5 10-24 cm3, surface tension of 62.0±3.0 dyne/cm, and molar volume of 154.3±3.0 cm3 .Scientific Research Applications
Chemical Properties
The compound has the formula C5H8ClN5 and a molecular weight of 173.604 . It is also known by other names such as s-Triazine, 2-amino-4-chloro-6-(ethylamino)-, G 28279, Atrazine deisopropyl, Atrazine, desisopropyl, Deisopropylatrazine, Desethylsimazine, Desisopropylatrazine, Simazine, desethyl, and Atrazine M (des-isopropyl) .
Sensing System Development
One of the applications of this compound is in the development of sensing systems. A study aimed to develop a 6-chloro-N,N-diethyl-1,3,5-triazine-2,4-diamine (CAT)-sensing system based on a biomimetic receptor of a molecularly imprinted polymer .
Antimicrobial Activity
The compound has been synthesized and evaluated for its antimicrobial activity. It has shown effectiveness against E. coli representing Gram-negative bacteria, S. aureus representing Gram-positive bacteria, and C. albicans representing fungi .
Thermodynamic Property Data
The compound is also used in thermodynamic property data studies. It is part of a collection of critically evaluated thermodynamic property data for pure compounds with a primary focus on organics .
properties
IUPAC Name |
6-chloro-4-N-ethyl-2-N-propyl-1,3,5-triazine-2,4-diamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClN5/c1-3-5-11-8-13-6(9)12-7(14-8)10-4-2/h3-5H2,1-2H3,(H2,10,11,12,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKPLRLYVGXPSQU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC1=NC(=NC(=N1)NCC)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60536638 |
Source
|
Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N-ethyl-N'-propyl-1,3,5-triazine-2,4-diamine | |
CAS RN |
90952-64-0 |
Source
|
Record name | 6-Chloro-N~2~-ethyl-N~4~-propyl-1,3,5-triazine-2,4-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60536638 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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